2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Overview
Description
The compound “2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . These compounds are known to possess a para-halogen phenyl at the 3 position .
Synthesis Analysis
The synthesis of such compounds often involves reactions with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . The reaction yields N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by IR absorption spectra and NMR . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by IR and NMR spectroscopy . For example, the IR (KBr) vmax (cm−1) of similar compounds was: 3060 (NH str.), 1600 (C=N str.), 1462 (C=C str.), 1240 (N–N=C str.), 700 (C–S–C str.) .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound is part of a broad class of chemicals extensively studied for their unique structural properties and reactivity. Research has delved into the synthesis of novel compounds with similar structural frameworks, exploring innovative synthetic routes and understanding the chemical characteristics of these compounds. For instance, the creation of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involved the cyclization of hydrazino derivatives with one-carbon donors, showcasing the compound's relevance in synthetic chemistry (Alagarsamy, Yadav, & Giridhar, 2006).
Pharmacological Investigations
Extensive pharmacological research has been carried out on compounds structurally related to 2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide, primarily focusing on their potential as therapeutic agents. Various studies have highlighted the anti-histaminic, anti-asthmatic, and anti-inflammatory properties of these compounds. Notable examples include the examination of thiazolotriazolopyrimidine derivatives for their anti-Parkinsonian potential and the study of compounds with anti-tumor and anti-metastatic activity, such as 3-(P-Chlorophenyl)-2,3-Dihydro-3-Hydroxythiazolo(3,2-A)-Benzimidazole-2-acetic acid (Wy-13,876) (Fenichel, Gregory, & Alburn, 1976).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound and their impact on its bioavailability.
Result of Action
These could include the inhibition of cancer cell proliferation, the killing of microbes, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of enzyme activity .
Future Directions
The future directions for research on these compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, there is potential for the development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5OS2/c18-13-7-2-1-6-12(13)15-21-22-16-24(15)23-17(27-16)26-9-14(25)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNNZVZNFKLXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)SCC(=O)NC4=CC(=CC=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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